![molecular formula C16H9ClF3NOS B273768 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B273768.png)
3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that has gained a lot of attention in scientific research. It is commonly known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathways of B-cells and is a target for the treatment of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of B-cell lymphomas and leukemias.
Mechanism of Action
TAK-659 exerts its pharmacological effects by inhibiting the activity of 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, which is a key mediator of B-cell receptor signaling. This compound is essential for the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. Inhibition of this compound by TAK-659 leads to the suppression of these pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit proliferation in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been shown to inhibit the migration and adhesion of B-cells, which are essential for the progression and dissemination of these malignancies.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its high selectivity for 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. It also has the potential for adverse effects on the immune system, as this compound is involved in the signaling pathways of various immune cells.
Future Directions
Future research on TAK-659 could focus on its potential for combination therapy with other agents, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. It could also be studied for its potential in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Further studies could also explore the potential for TAK-659 in the treatment of autoimmune diseases, as 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is also involved in the signaling pathways of autoantibody-producing cells.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-chlorobenzoic acid with thiophene-2-carboxylic acid. The resulting product is then treated with trifluoromethylphenylamine to form the intermediate, which is subsequently converted to TAK-659 through a series of reactions involving chlorination and cyclization.
Scientific Research Applications
TAK-659 has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have shown that it is a potent and selective inhibitor of 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has demonstrated efficacy in various in vitro and in vivo models of B-cell lymphomas and leukemias, including those that are resistant to current therapies.
properties
Molecular Formula |
C16H9ClF3NOS |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H9ClF3NOS/c17-13-11-6-1-2-7-12(11)23-14(13)15(22)21-10-5-3-4-9(8-10)16(18,19)20/h1-8H,(H,21,22) |
InChI Key |
JNKXWYSJBPCXIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)

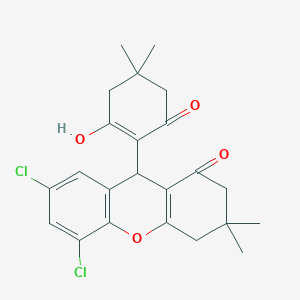
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
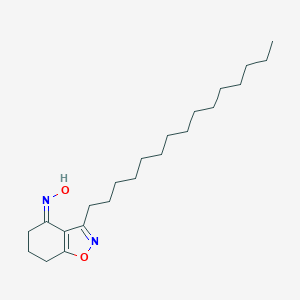
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
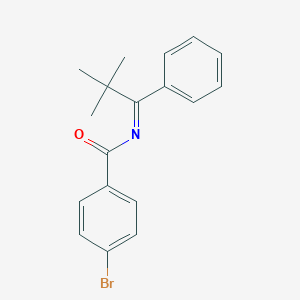
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
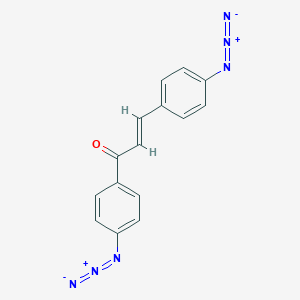

![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
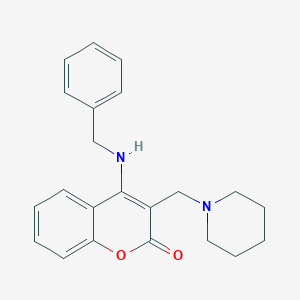
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)